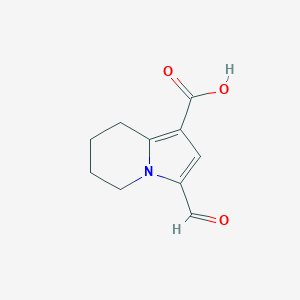

3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid

Descripción

Propiedades

IUPAC Name |

3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-6-7-5-8(10(13)14)9-3-1-2-4-11(7)9/h5-6H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKHHZGRFQUFCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=C2C=O)C(=O)O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169228-13-9 | |

| Record name | 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a substituted pyrrole with an aldehyde, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 3-Carboxy-5,6,7,8-tetrahydroindolizine-1-carboxylic acid.

Reduction: 3-Hydroxymethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mecanismo De Acción

The mechanism of action of 3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Indolizine Core

The indolizine scaffold is highly modular, with substituent positions and functional groups dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Indolizine Derivatives

Electron-Withdrawing vs. Electron-Donating Groups

- Formyl Group (C3): The formyl group in the target compound enhances electrophilicity, enabling condensation reactions with nucleophiles like amines or thiols. For example, it reacts with 2-aminothiazol-4(5H)-one to form indole-thiazole hybrids under reflux conditions .

- Chloro and Pyridinyl Groups : In 2-chloro-3-pyridin-3-yl-tetrahydroindolizine-1-carboxamide, the chloro group increases lipophilicity, while the pyridinyl moiety may enhance binding to metal ions or aromatic receptors. The carboxamide group improves metabolic stability compared to carboxylic acid .

Carboxylic Acid Positional Isomerism

- C1 vs. C2 Carboxylic Acid: The positional isomer (CAS 2219380-04-6) shifts the acidic proton from C1 to C2, altering hydrogen-bonding interactions in biological systems.

Alkyl Substitution

Physicochemical and Pharmacokinetic Properties

- Solubility : The carboxylic acid group in the target compound enhances water solubility compared to esters or amides (e.g., tert-butyl ester in ). However, its lower molecular weight (193.20 vs. 275.74 in ) may limit passive diffusion across membranes .

- Toxicity : Chloro and pyridinyl substituents () may pose higher toxicity risks compared to the formyl and carboxylic acid groups in the target compound, which requires standard laboratory precautions .

Q & A

Basic Questions

Q. What are the primary synthetic methodologies for 3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid, and what critical parameters influence yield?

- Answer : The compound is synthesized via palladium-catalyzed arylation and heteroatom insertion, as demonstrated in analogous tetrahydroindolizine derivatives. Key steps include cyclization using polyphosphoric acid (PPA) and purification via column chromatography (cyclohexane/ethyl acetate). Reaction parameters such as catalyst loading (e.g., Pd(OAc)₂), temperature (30–100°C), and solvent polarity significantly impact yield, with reported yields ranging from 70% to 97% .

Q. What analytical techniques are essential for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the aromatic and aliphatic proton environments, while IR spectroscopy identifies functional groups (e.g., formyl C=O stretch at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated vs. experimental m/z), and melting point analysis assesses purity. Chromatographic methods (TLC/HPLC) monitor reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Answer : Byproduct formation often arises from incomplete cyclization or oxidation. Strategies include:

- Temperature modulation : Lowering reaction temperature to 30°C during cyclization reduces side reactions .

- Catalyst screening : Testing Pd-based catalysts (e.g., Pd/C vs. Pd(OAc)₂) improves selectivity.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.

Contradictory yields (e.g., 74% vs. 97% in similar syntheses) highlight the need for iterative DoE (Design of Experiments) .

Q. How should researchers resolve discrepancies in NMR data for structurally similar tetrahydroindolizine derivatives?

- Answer : Discrepancies may stem from tautomerism, solvent effects (e.g., CDCl₃ vs. DMSO-d₆), or diastereomeric impurities. For example, in 3-aryl derivatives, aryl substituents shift δ 7.2–8.5 ppm (¹H NMR). Cross-referencing with computational NMR prediction tools (e.g., ACD/Labs) and variable-temperature NMR can clarify ambiguities .

Q. What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sites, such as the formyl group’s carbonyl carbon (partial charge ~+0.45). Molecular docking studies with enzymes (e.g., aldose reductase) predict binding affinities using SMILES-based descriptors (e.g., Canonical SMILES: O=C(O)C1=C2C=CCN2C=C1C=O) .

Q. What methodologies assess the biological activity of this compound, and how do structural modifications alter efficacy?

- Answer :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition (e.g., IC₅₀ against kinases).

- Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., -CN) at the 3-position enhances electrophilicity, improving inhibitory potency. Comparative studies with ethyl ester derivatives (e.g., ethyl 3-formylindolizine-1-carboxylate) reveal solubility trade-offs .

Methodological Notes

- Contradictions : reports a 74% yield for a naphthyl-substituted derivative, while achieves 97% for a phenyl analog. This suggests steric hindrance from bulky substituents may limit efficiency.

- Data Gaps : Limited biological data exist for the exact compound; extrapolate from structurally related indolizinecarboxylic acids (e.g., 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid) .

- Best Practices : Store the compound at 2–8°C in anhydrous conditions to prevent formyl group hydrolysis. For solubility challenges, use DMSO or ethanol with sonication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.